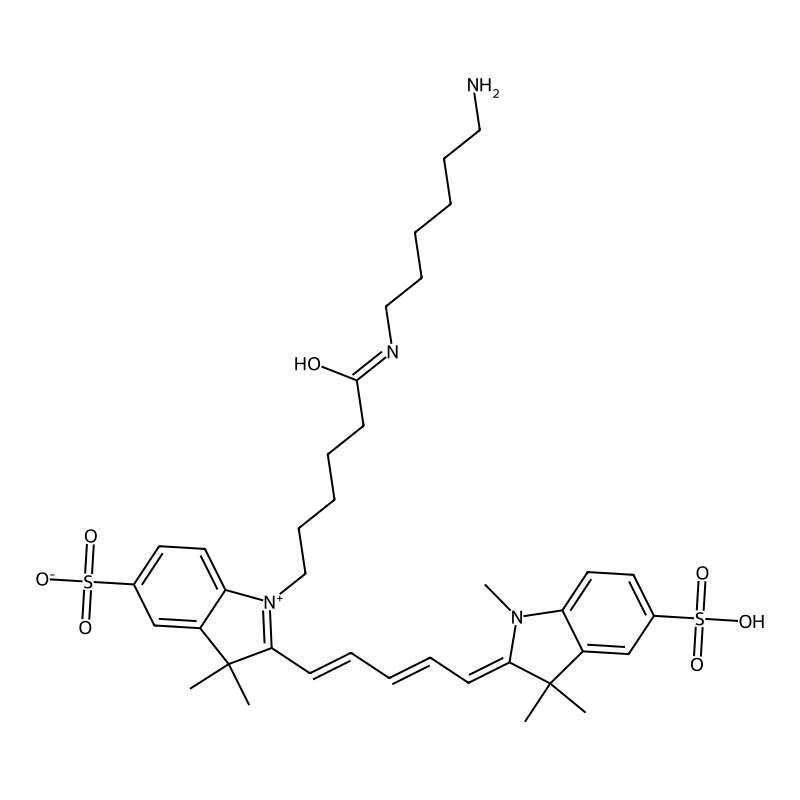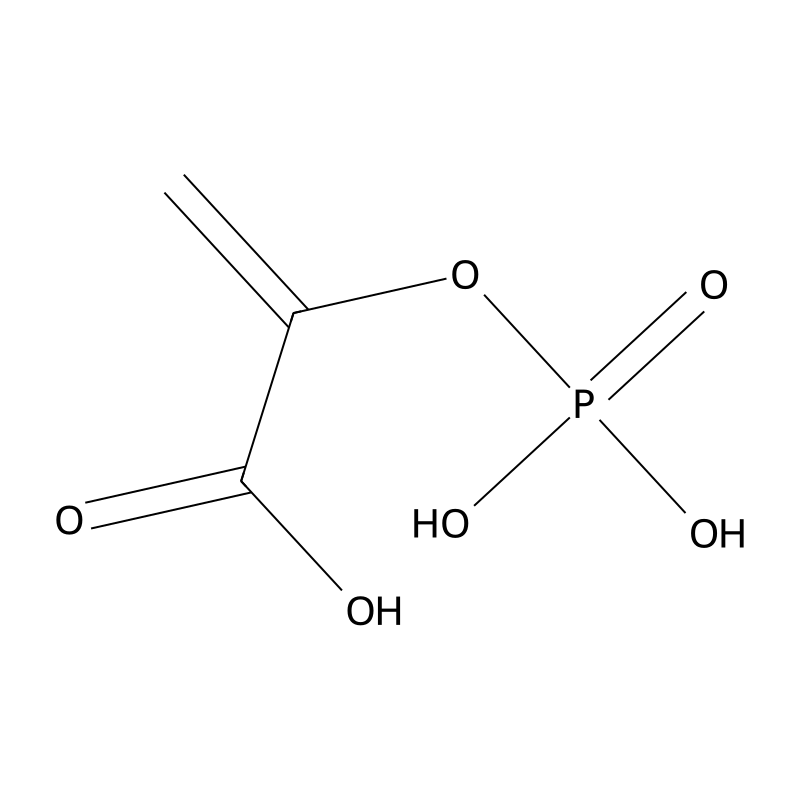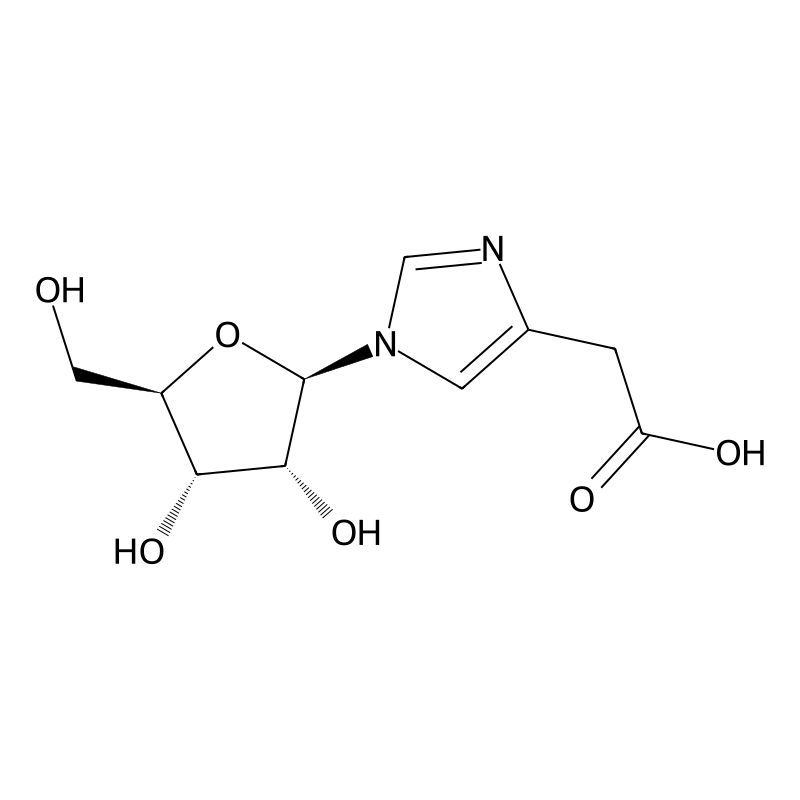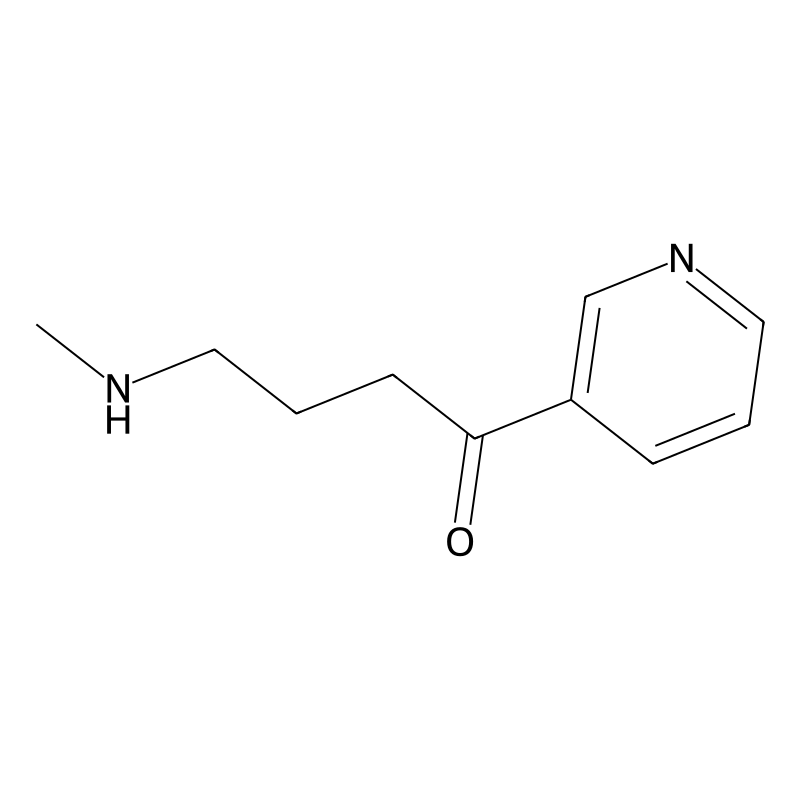Testosterone isobutyrate
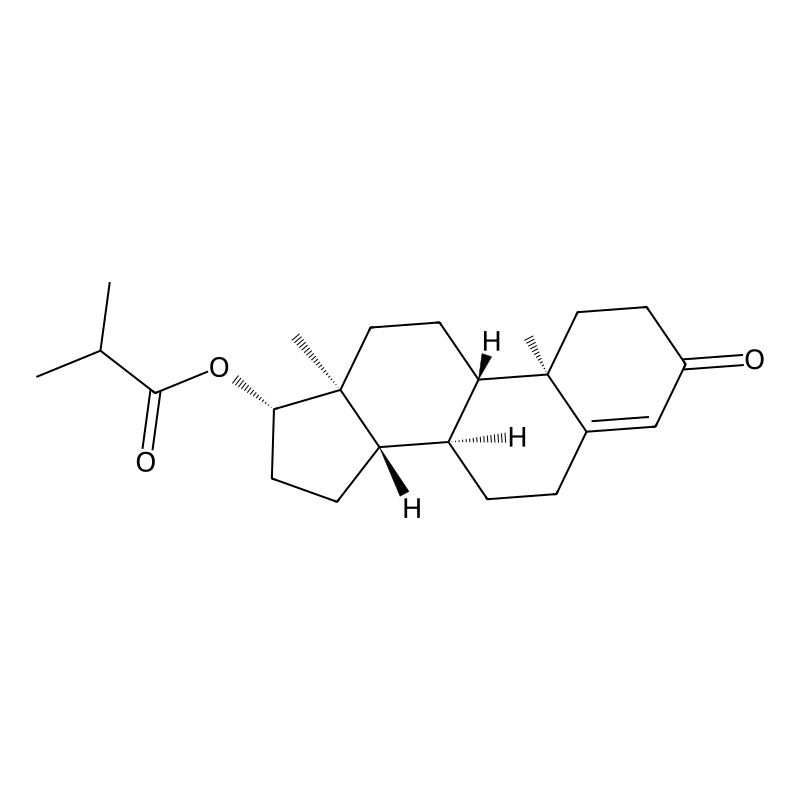
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Testosterone isobutyrate is an androgen and anabolic steroid medication, specifically a testosterone ester. It is chemically identified as testosterone 17β-(2-methylpropanoate) and has the molecular formula C23H34O3, with a molar mass of approximately 358.52 g/mol . This compound is primarily used in medical settings to treat conditions such as low testosterone levels in men, delayed puberty in boys, and various other hormonal deficiencies. It is administered via intramuscular injection, typically every one to two weeks, and is available in the form of a microcrystalline aqueous suspension .
Testosterone isobutyrate acts as a prodrug to testosterone []. Once injected intramuscularly, the isobutyrate ester is cleaved in the body, releasing testosterone. Testosterone then binds to the androgen receptor, a nuclear receptor present in various tissues throughout the body []. This binding triggers a cascade of cellular events leading to the development of male secondary sexual characteristics, muscle growth, and bone development []. At high doses, testosterone can also be converted to estradiol, a female sex hormone, through the enzyme aromatase, leading to some estrogenic effects [].
Physical and Chemical Properties
As a prodrug of testosterone, testosterone isobutyrate acts as an agonist of the androgen receptor, producing both androgenic and anabolic effects. These effects include increased muscle mass, enhanced recovery from exercise, and improved bone density. Additionally, it exhibits weak estrogenic effects due to the metabolism of testosterone into estradiol . Side effects may include virilization in women and other androgenic effects such as acne, hair growth, and changes in libido .
The synthesis of testosterone isobutyrate involves esterification reactions where testosterone reacts with isobutyric acid or its derivatives. This process typically requires an acid catalyst to facilitate the formation of the ester bond. The resulting compound can be purified through crystallization or chromatography techniques to achieve the desired purity for medical use .
Testosterone isobutyrate has several applications in medicine:
- Hypogonadism: Treatment for low testosterone levels in men.
- Delayed Puberty: Used in adolescent boys who exhibit delayed sexual maturation.
- Hormone Therapy: Employed in masculinizing hormone therapy for transgender men.
- Other Conditions: Utilized for Klinefelter's syndrome, aplastic anemia, Cushing's syndrome, advanced breast cancer in women, and cachexia .
Testosterone isobutyrate shares structural similarities with several other testosterone esters. Below is a comparison highlighting its uniqueness:
| Compound | Molecular Formula | Administration Route | Duration of Action |
|---|---|---|---|
| Testosterone Isobutyrate | C23H34O3 | Intramuscular injection | ~2 weeks |
| Testosterone Propionate | C22H32O3 | Intramuscular injection | 1-3 days |
| Testosterone Enanthate | C26H40O3 | Intramuscular injection | 2-4 weeks |
| Testosterone Phenylacetate | C27H34O3 | Intramuscular injection | 2-5 weeks |
Uniqueness: Testosterone isobutyrate's formulation as a microcrystalline aqueous suspension distinguishes it from most other testosterone esters, which are typically provided as oil solutions. This unique formulation allows for a prolonged release profile and potentially fewer injections over time compared to shorter-acting esters like testosterone propionate .
Testosterone isobutyrate is characterized by the molecular formula C₂₃H₃₄O₃, representing a molecular weight of 358.52 grams per mole [1] [5]. This androgen ester derivative consists of a testosterone backbone coupled with an isobutyric acid moiety, specifically identified as testosterone 17β-(2-methylpropanoate) . The compound is registered under Chemical Abstracts Service number 1169-49-9 and maintains the European Community number 214-622-7 [1] [5].
The stereochemical configuration of testosterone isobutyrate follows the characteristic steroid structure with specific spatial arrangements. The International Union of Pure and Applied Chemistry name describes the compound as [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate [1] [4]. The stereochemical centers are precisely defined with six stereocenters present in the molecule, each maintaining specific spatial orientations critical to the compound's biological activity [4].
The structural modification involves the esterification of the 17β-hydroxyl group of testosterone with isobutyric acid, creating the branched-chain fatty acid ester [12]. This esterification significantly alters the physicochemical properties compared to the parent testosterone molecule, particularly enhancing lipophilicity and modifying pharmacokinetic characteristics [6]. The InChI identifier for testosterone isobutyrate is InChI=1S/C23H34O3/c1-14(2)21(25)26-20-8-7-18-17-6-5-15-13-16(24)9-11-22(15,3)19(17)10-12-23(18,20)4/h13-14,17-20H,5-12H2,1-4H3/t17-,18-,19-,20-,22-,23-/m0/s1 [5].
Crystallographic and Spectroscopic Characterization
Testosterone isobutyrate exhibits a melting point range of 134-136°C, indicating its thermal transition characteristics under standard atmospheric conditions [5]. While specific crystallographic data for testosterone isobutyrate is limited in the literature, comprehensive studies on related testosterone esters provide valuable insights into the structural organization of these compounds.
Crystallographic analyses of testosterone esters demonstrate that these compounds typically crystallize in non-centrosymmetric monoclinic and orthorhombic space groups [9]. The asymmetric units commonly contain two individual steroid molecules, which differs from shorter testosterone esters that typically contain only one molecule in their crystal structures [9]. The steroid backbone maintains characteristic ring conformations with the six-membered A rings adopting intermediate sofa-half-chair conformations, B and C rings exhibiting chair geometry, and the five-membered D rings displaying intermediate envelope-half-chair geometry [9].
Spectroscopic characterization techniques have been extensively applied to testosterone esters, including testosterone isobutyrate. Nuclear magnetic resonance spectroscopy studies reveal characteristic chemical shifts and coupling patterns consistent with the steroid structure [21] [22]. Proton nuclear magnetic resonance analysis typically employs deuterated chloroform as the solvent with tetramethylsilane as the internal reference standard [21]. Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and ester linkage characteristics [21].
Mass spectrometry analysis under electrospray ionization conditions shows that testosterone isobutyrate primarily generates protonated molecular ions under optimal sensitivity conditions [23] [26]. Fragmentation patterns reveal characteristic losses, including molecular ion minus 59 and molecular ion minus 87 mass units, which are common features among testosterone esters [23]. These fragmentation patterns provide definitive identification capabilities for analytical purposes [23] [26].
Infrared spectroscopy reveals characteristic absorption bands corresponding to the steroid backbone and ester functional groups [21] [24]. The infrared spectrum typically displays carbonyl stretching frequencies associated with both the ketone at position 3 and the ester carbonyl group [21]. These spectroscopic characteristics enable reliable identification and purity assessment of testosterone isobutyrate preparations [21] [24].
Partition Coefficients and Solubility Profiles
The partition coefficient, expressed as log P, represents a critical physicochemical parameter that determines the lipophilicity and distribution behavior of testosterone isobutyrate. Experimental and predicted octanol-water partition coefficient values for testosterone isobutyrate range from 4.9 to 5.3, indicating significant lipophilic character [12]. This enhanced lipophilicity compared to unesterified testosterone (log P 3.0-3.4) results from the addition of the isobutyric acid ester group [12].
The relative molecular weight of testosterone isobutyrate is 1.24 times that of testosterone, with a corresponding relative testosterone content by weight of 0.80 [12]. This relationship directly impacts the compound's solubility characteristics and distribution behavior in biological systems [12]. The branched-chain fatty acid nature of the isobutyrate ester contributes to the compound's unique solubility profile compared to straight-chain testosterone esters [12].
Solubility studies demonstrate that testosterone isobutyrate exhibits enhanced solubility in non-polar solvents while maintaining limited aqueous solubility [24]. The compound shows satisfactory solubility in absolute ethanol, making this solvent suitable for analytical and formulation applications [24]. The lipophilic character of the molecule results in preferential partitioning into organic phases, which influences its bioavailability and tissue distribution characteristics [6] [13].
Comparative solubility studies among testosterone esters reveal distinct patterns based on ester chain length and structure. While specific quantitative solubility data for testosterone isobutyrate is limited, related studies indicate that ester modifications significantly alter the compound's interaction with aqueous and lipid environments [9]. The partition coefficient values place testosterone isobutyrate in an intermediate position among testosterone esters, with higher lipophilicity than shorter esters but lower than longer-chain derivatives [12].
Temperature-controlled chromatographic studies have demonstrated the influence of environmental conditions on the retention and separation behavior of testosterone isobutyrate [16]. These investigations reveal that temperature variations from -20°C to +60°C significantly affect the compound's chromatographic properties, providing insights into its stability and interaction characteristics under different environmental conditions [16].
Stability Under Various Environmental Conditions
The stability of testosterone isobutyrate under various environmental conditions represents a critical aspect of its physicochemical characterization. Thermal stability studies indicate that steroid compounds, including testosterone derivatives, generally exhibit resistance to thermal degradation under moderate temperature conditions [28]. However, specific degradation pathways and kinetics vary significantly based on the ester group and environmental parameters [28].
Environmental stability assessments reveal that testosterone esters demonstrate varying degrees of resistance to hydrolysis depending on the ester chain length and environmental conditions [29] [30]. Shorter-chained testosterone esters typically undergo more rapid hydrolysis compared to longer-chain derivatives [30]. The stability of testosterone isobutyrate in biological matrices, particularly blood samples, shows time-dependent degradation patterns that are influenced by storage conditions and stabilizing agents [30].
pH stability represents another critical parameter affecting testosterone isobutyrate integrity. While specific pH stability data for testosterone isobutyrate is limited, related testosterone ester studies indicate that acidic conditions generally provide enhanced stability compared to neutral or alkaline environments [28] [29]. The ester linkage susceptibility to hydrolysis increases under alkaline conditions, leading to liberation of the parent testosterone molecule [29].
Temperature-controlled stability studies demonstrate that testosterone isobutyrate maintains structural integrity under moderate thermal stress conditions [16] [28]. However, prolonged exposure to elevated temperatures can result in ester hydrolysis and potential degradation of the steroid backbone [28]. The compound's thermal stability profile indicates resistance to degradation at temperatures up to approximately 80°C for limited exposure periods [28].
Environmental factors including light exposure, oxygen availability, and moisture content significantly influence the long-term stability of testosterone isobutyrate [17] [28]. The compound's lipophilic nature and absence of reactive functional groups contribute to its environmental persistence characteristics [17]. Studies on steroid environmental fate indicate that testosterone derivatives exhibit recalcitrant behavior in aquatic systems, with limited biodegradation under typical environmental conditions [17].
XLogP3
UNII
GHS Hazard Statements
H302+H312+H332 (50%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (50%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Health Hazard

